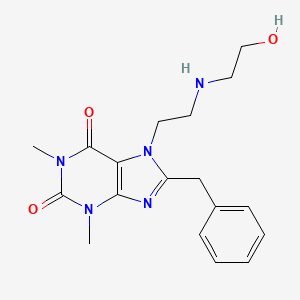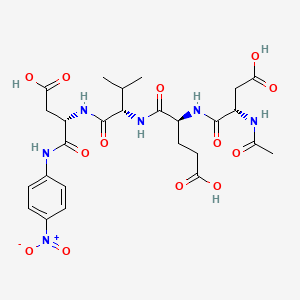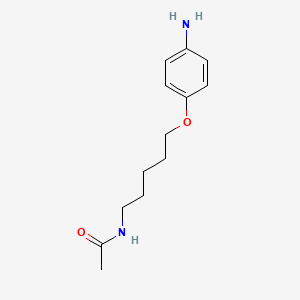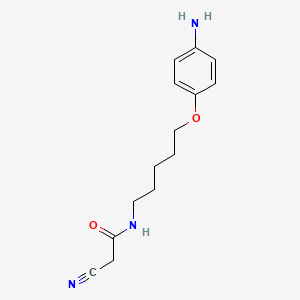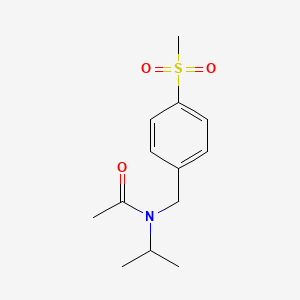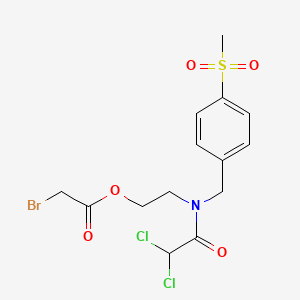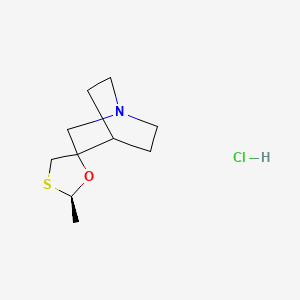
trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride
Vue d'ensemble
Description
This compound, also known as cevimeline, is a cholinergic agonist . It is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .
Synthesis Analysis
The synthesis of cevimeline involves isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16.0% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . Approximately 8% of the trans-sulfoxide metabolite is then converted into the corresponding glucuronic acid conjugate and eliminated .Molecular Structure Analysis
The molecular formula of cevimeline is C10H17NOS.HCl.1/2 H2O . It has a molecular weight of 244.79 .Chemical Reactions Analysis
Cevimeline did not inhibit cytochrome P450 isozymes 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 .Physical And Chemical Properties Analysis
Cevimeline is a white to off-white crystalline powder with a melting point range of 201 to 203°C . It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The pH of a 1% solution ranges from 4.6 to 5.6 .Applications De Recherche Scientifique
Drug Discovery and Pharmaceutical Applications
The unique structure of the 2-azabicyclo[3.2.1]octane system, which is a part of the compound , has shown significant potential in the field of drug discovery . This bicyclic architecture is often utilized as a key synthetic intermediate in the total synthesis of various bioactive molecules. Its presence in several target molecules, especially those derived from natural products, highlights its importance in medicinal chemistry.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are prevalent in a multitude of natural and synthetic products with known bioactive properties . The compound’s scaffold can be used to synthesize these heterocycles, which are crucial in the development of new pharmaceuticals.
Biomass Valorization
Research indicates that the compound’s scaffold can be involved in the valorization of biomass-derived compounds through photochemical transformations . This application is essential for creating value-added products from biomass, contributing to sustainable chemical processes.
Catalysis
The compound has been used in catalytic asymmetric reactions, such as the Rautenstrauch reaction, to provide intermediates with good enantiocontrol . This is particularly important in the synthesis of chiral molecules, which are vital in the production of enantiomerically pure pharmaceuticals.
Total Synthesis of Alkaloids
The compound’s core structure is instrumental in the total synthesis of structurally related cytisine-like alkaloids, which have been isolated from traditional Chinese herbal medicine . These alkaloids have various pharmacological effects, making the compound’s scaffold valuable in this context.
Development of Synthetic Methodologies
Researchers are utilizing the compound’s core structure to develop new synthetic methodologies . This includes the creation of novel reactions and processes that can enhance the efficiency and selectivity of chemical synthesis.
Mécanisme D'action
Target of Action
The primary target of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride is muscarinic receptors . These receptors play a crucial role in the nervous system, mediating a variety of physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a cholinergic agonist , trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride binds to muscarinic receptors . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in the modulation of various physiological processes controlled by the nervous system.
Pharmacokinetics
The pharmacokinetic properties of trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After administration, the compound is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It is extensively bound to tissues, suggesting a wide distribution within the body . The compound is metabolized into several metabolites, including cis and trans-sulfoxide, glucuronic acid conjugate, and N-oxide of the compound . Approximately 84% of a 30 mg dose of the compound is excreted in urine after 24 hours .
Result of Action
The activation of muscarinic receptors by trans-2’-Methylspiro(1-azabicyclo(2.2.2)octane-3,5’-(1,3)oxathiolane) hydrochloride leads to various molecular and cellular effects. These include increased secretion of exocrine glands, such as salivary and sweat glands, and increased tone of the smooth muscle in the gastrointestinal and urinary tracts .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWTGAXEIEOGY-GLXCQHJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2(CN3CCC2CC3)CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2'-Methylspiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane) hydrochloride | |
CAS RN |
107220-29-1 | |
| Record name | AF 102A hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107220291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





